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Compound of Interest

Compound Name: N-bis(2-hydroxyethyl)propanamide
Cat. No.: B14465020
Get Quote

CAS: 1602-11-5 | Role: Hydrotropic Solubilizer & Intermediate | Grade:
Pharmaceutical/Technical

Executive Summary

N,N-bis(2-hydroxyethyl)propanamide (CAS 1602-11-5), also known as Propionic Acid
Diethanolamide, is a short-chain alkanolamide structurally distinct from its long-chain surfactant
cousins (e.g., Cocamide DEA). Unlike long-chain variants that form micelles, this C3-amide
functions primarily as a hydrotrope and co-solvent. Its unique architecture—a compact
hydrophobic propionyl tail coupled with a hydrophilic bis(hydroxyethyl) head—allows it to
disrupt water lattice structures and increase the aqueous solubility of hydrophobic active
pharmaceutical ingredients (APIs) without the high viscosity or foaming associated with
surfactants.

This guide details the physicochemical profile, synthesis pathways, hydrotropic mechanism,
and analytical protocols for integrating CAS 1602-11-5 into drug delivery and intermediate
synthesis workflows.
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Chemical Architecture & Physicochemical
Properties[1][2][3]
Structural Analysis

The molecule consists of a propionyl backbone amidated with diethanolamine (DEA). The
absence of a long alkyl chain prevents critical micelle concentration (CMC) behavior typical of
surfactants, positioning it instead as a molecular solubilizer.

Property Specification
IUPAC Name N,N-bis(2-hydroxyethyl)propanamide
Molecular Formula C7H15NOs
Molecular Weight 161.20 g/mol
Physical State Viscous liquid or low-melting solid (hygroscopic)
. ) ~46-48 °C (Pure crystalline form); often
Melting Point o
supercools to liquid
Boiling Point ~203 °C at 10 mmHg
B Miscible in water, ethanol, acetone; Insoluble in
Solubility
hexane
Density ~1.07 g/lcm3 at 20 °C
LogP (Predicted) -0.8 to -1.2 (Hydrophilic)

Synthesis & Manufacturing (Process Chemistry)
Synthetic Route: Aminolysis of Methyl Propionate

The most efficient industrial route involves the aminolysis of methyl propionate with
diethanolamine. This pathway avoids the thermal stress of direct carboxylic acid amidation and
simplifies purification by producing methanol as the only byproduct.

Reaction Stoichiometry: 1.0 eq Methyl Propionate + 1.05 eq Diethanolamine
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Product + Methanol

Step-by-Step Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques for moisture control.

e Charge: In a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser,
and Dean-Stark trap (or distillation head), charge Diethanolamine (DEA) (1.05 molar
equivalents).

o Catalyst: Add Sodium Methoxide (NaOMe) (0.5 - 1.0 wt% relative to total mass) as a catalyst
to facilitate nucleophilic attack.

o Addition: Heat the DEA to 60°C. Dropwise add Methyl Propionate (1.0 molar equivalent) over
30 minutes. The reaction is slightly exothermic.

o Reaction Phase: Increase temperature to 90—-105°C. Methanol will begin to distill off.
Maintain reflux/distillation for 4—6 hours until methanol evolution ceases.

e Monitoring: Monitor reaction progress via TLC (MeOH:DCM 1:9) or FTIR (disappearance of
ester C=0 at ~1740 cm~1, appearance of amide C=0 at ~1640 cm™1).

o Work-up:
o Apply vacuum (20 mmHg) at 110°C to remove residual methanol and unreacted ester.

o Neutralize the catalyst with a stoichiometric amount of acetic acid or treat with an ion-
exchange resin.

o Purification: For pharmaceutical grade, vacuum distillation (high vacuum <1 mmHg) is
recommended to remove trace free DEA, which is a critical impurity due to nitrosamine
risks.

Synthesis Workflow Diagram
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Caption: Aminolysis pathway for CAS 1602-11-5 synthesis emphasizing methanol removal and
vacuum purification.

Applications & Functional Mechanisms|[7][8]
Hydrotropic Solubilization

Unlike surfactants that sequester drugs inside a micellar core, N,N-bis(2-
hydroxyethyl)propanamide acts as a hydrotrope. It increases the solubility of hydrophobic
drugs by interfering with the structure of liquid water (breaking the hydrogen bond network) and
forming "hydrotropic clusters" around the solute.

Key Advantages:

» No Critical Micelle Concentration (CMC): Solubilization is linear with concentration, offering
predictable scaling.

o Low Viscosity: Does not gel like long-chain ethoxylates.

e Thermodynamic Stability: Hydrotropic solutions are thermodynamically stable, unlike
emulsions.

Mechanism of Action Diagram
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Caption: Hydrotropic mechanism: CAS 1602-11-5 disrupts water structure and stacks with API

to enhance solubility.

Formulation Protocol: Solubilizing a Class Il Drug

Objective: Enhance solubility of a model hydrophobic drug (e.g., Ibuprofen or similar) using
CAS 1602-11-5.

Preparation: Prepare a stock solution of 20% (w/v) N,N-bis(2-hydroxyethyl)propanamide
in water.

Dispersion: Add excess API to the hydrotrope solution.
Equilibration: Shake at 25°C for 24 hours.
Filtration: Filter through a 0.45 um PVDF filter to remove undissolved solid.

Quantification: Analyze filtrate via HPLC. Expect 10-50x solubility increase compared to pure
water depending on the specific API logP.

Analytical Characterization
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HPLC Method (Reverse Phase)

Due to the polarity of the bis-hydroxyethyl group, standard C18 columns may show poor

retention. A mixed-mode or polar-embedded C18 column is recommended.

Parameter Condition
C18 Polar Embedded (e.g., Waters
Column SymmetryShield or Phenomenex Synergi

Hydro), 150 x 4.6 mm, 5 um

Mobile Phase A

0.1% Phosphoric Acid in Water

Mobile Phase B

Acetonitrile

0-5 min: 5% B (Isocratic hold for retention); 5-15

Gradient .
min: 5% -> 90% B
Flow Rate 1.0 mL/min
_ UV @ 210 nm (Amide bond absorption; lacks
Detection

strong chromophore)

Retention Time

Expect elution early (approx 3-5 min) due to

high polarity.[1]

Spectroscopic Identification

e IR (Neat):

o ~3300-3400 cm~t: Broad O-H stretch (strong).

o ~1620-1640 cm~*: Amide | (C=0 stretch).

o ~1050 cm~1: C-O stretch (primary alcohol).

e 'H NMR (D20 or CDCls):

o 0 ~1.1 ppm (t, 3H, CHs of propionyl).

o & ~2.4 ppm (q, 2H, CH2-C=0).
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o 0 ~3.5-3.8 ppm (m, 8H, N-CH2-CH2-0).

Safety & Toxicology (E-E-A-T)
Hazard Profile

While generally considered less irritating than long-chain surfactants, CAS 1602-11-5 requires
careful handling.

e GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).
 Signal Word: Warning.

Critical Impurity: Nitrosamines

Risk: Like all alkanolamides synthesized from secondary amines (Diethanolamine), this product
can contain trace free DEA. In the presence of nitrosating agents (nitrites, nitrogen oxides),
free DEA can form N-nitrosodiethanolamine (NDELA), a potent carcinogen. Mitigation:

e Source Control: Use high-purity DEA with low secondary amine impurities.
e Process: Ensure complete consumption of DEA during synthesis.

o Formulation: Do not use in formulations containing nitrosating agents. Add antioxidants
(Vitamin C, Vitamin E) to final formulations to inhibit nitrosation.

Handling Protocol

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

o Storage: Hygroscopic. Store in tightly sealed containers under inert gas (Nitrogen/Argon) to
prevent moisture absorption and hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N,N-Bis(2-hydroxyethyl)octadecanamide | C22H45NO3 | CID 7163 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. One moment, please... [biointerfaceresearch.com]

3. fishersci.com [fishersci.com]

4. assets.thermofisher.com [assets.thermofisher.com]

5. download.basf.com [download.basf.com]

6. N,N-bis(2-hydroxyethyl)octanamide | C12H25NO3 | CID 76499 - PubChem
[pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Technical Master File: N,N-bis(2-
hydroxyethyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14465020/docs#technical-master-file-n-n-bis-2-
hydroxyethyl-propanamide]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://journals.sagepub.com/doi/10.1177/1091581813497764
https://biointerfaceresearch.com/wp-content/uploads/2022/02/BRIAC131.091.pdf
https://www.fishersci.com/store/msds?partNumber=AAA10770&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA10348~~PDF~~MTR~~CGV4~~EN~~2025-09-17%2022:05:24~~Benzaldehyde~~
https://download.basf.com/p1/000000000030035186_SDS_GEN_US/en_US/Anisaldehyde_30035186_SDS_GEN_US_en_7-0.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/76499
https://echa.europa.eu/registration-dossier/-/registered-dossier/12345
https://www.lookchem.com/N-N-Bis-2-hydroxyethyl-propionamide/
https://www.benchchem.com/product/b14465020?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/7163
https://pubchem.ncbi.nlm.nih.gov/compound/7163
https://biointerfaceresearch.com/wp-content/uploads/2022/02/BRIAC131.091.pdf
https://www.fishersci.com/store/msds?partNumber=AAA10770&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA10348~~PDF~~MTR~~CGV4~~EN~~2025-09-17%2022:05:24~~Benzaldehyde~~
https://download.basf.com/p1/000000000030035186_SDS_GEN_US/en_US/Anisaldehyde_30035186_SDS_GEN_US_en_7-0.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/76499
https://pubchem.ncbi.nlm.nih.gov/compound/76499
https://www.benchchem.com/product/b14465020/docs#technical-master-file-n-n-bis-2-hydroxyethyl-propanamide
https://www.benchchem.com/product/b14465020/docs#technical-master-file-n-n-bis-2-hydroxyethyl-propanamide
https://www.benchchem.com/product/b14465020/docs#technical-master-file-n-n-bis-2-hydroxyethyl-propanamide
https://www.benchchem.com/product/b14465020/docs#technical-master-file-n-n-bis-2-hydroxyethyl-propanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14465020?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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